molecular formula C11H11N3O2 B1304745 methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate CAS No. 7673-93-0

methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Cat. No. B1304745
CAS RN: 7673-93-0
M. Wt: 217.22 g/mol
InChI Key: LJHCIHCDLVYSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of triazole derivatives. Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms within the ring, which can exhibit a variety of biological activities and are often used in medicinal chemistry as scaffolds for drug development 10.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give protected versions of triazole amino acids, which can be used to prepare biologically active compounds . Another method involves the reaction of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide to generate 1-methyl-4-phenyl-1H-1,2,3-triazole, which can be further processed to obtain triazole carboxylic acids10. Additionally, 4-methyl-5-phenyl-(1,2,4)-triazoles have been synthesized and identified as selective inhibitors, showcasing the potential of triazoles in therapeutic applications .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using various techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectroscopy. For example, the crystal structure of a triazole-thione derivative was determined using XRD, revealing dihedral angles and supramolecular interactions that stabilize the crystal structure . Similarly, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed by spectroscopic data and single crystal X-ray diffraction .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including the Dimroth rearrangement, which can be influenced by substituents on the triazole ring . The chemistry of these compounds can be complex, with reactions such as fragmentation on electron impact, as observed in mass spectral studies . Additionally, triazoles can be used as templates for the synthesis of other heterocyclic compounds, demonstrating their versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, the linear and nonlinear optical susceptibilities of a triazole compound were investigated using theoretical calculations, revealing properties such as negative birefringence and second-order optical susceptibility . These properties are important for applications in materials science, particularly in the development of optical devices.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is synthesized through various methods, including oriented synthesis and reactions involving phenyl acetylene, sodium azide, and methyl iodide. The approaches highlight easy availability of starting materials, high stereoselectivity, and good overall yield (Liu et al., 2015).
  • Structural and Luminescence Studies : The compound has been used in the synthesis and characterization of Cd(II) and Zn(II) complexes. An interesting phenomenon of in situ decarboxylic reaction was observed, contributing to the understanding of luminescence in these complexes (Zhao et al., 2014).

Applications in Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis : It serves as an intermediate in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and pyrazoles, highlighting its role in creating biologically active substances with a wide action spectrum (Hotsulia & Fedotov, 2019).
  • Polymer-Supported Synthesis : The compound is instrumental in polymer-supported synthesis, especially in developing 1,2,4-triazoles using 1,3-oxazolium-5-olates as intermediates, showcasing its utility in combinatorial chemistry (Samanta & Yli-Kauhaluoma, 2005).

Photophysical Chemistry

  • Chromogenic and Fluorescence Studies : Its derivatives are utilized in photophysical studies, such as investigating chromogenic responses to metal ions like Hg2+, contributing significantly to the development of selective probes in aqueous solutions (Li et al., 2018).

Therapeutic Research

  • Antimicrobial Agents : Derivatives of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate have been synthesized and characterized as potential antimicrobial agents, indicating its relevance in pharmaceutical research (Bhat et al., 2016).

Crystallography

  • Crystal Structure Analysis : The crystal structures of its derivatives have been studied, providing insights into molecular interactions and aiding in the development of active α-glycosidase inhibition agents (Gonzaga et al., 2016).

properties

IUPAC Name

methyl 5-methyl-2-phenyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-10(11(15)16-2)13-14(12-8)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHCIHCDLVYSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378990
Record name Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

CAS RN

7673-93-0
Record name Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.